molecular formula C12H7N3O3S B1296441 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 54608-96-7

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B1296441
CAS RN: 54608-96-7
M. Wt: 273.27 g/mol
InChI Key: RNBDDVSNTYIAEV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 54608-96-7 . It is used for proteomics research .


Synthesis Analysis

A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-((methylthio)carbonthioyl)hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole was elucidated via spectral data and elemental analysis .


Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized from basic chemical precursors and their structures are elucidated using various spectroscopic techniques such as IR, NMR, and EI-MS. This process is crucial for confirming the chemical structure and purity of the synthesized compounds, which is fundamental in scientific research for ensuring reproducibility and reliability of results (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Activity

  • A notable application of these compounds is in the field of antimicrobial research. The synthesized derivatives have been evaluated for their antibacterial and antifungal activities against a broad panel of bacteria and fungi. Studies indicate that these compounds exhibit significant activity against various microbial strains, thus holding potential as new antimicrobial agents. The activity is measured relative to standard drugs, demonstrating the therapeutic potential of these compounds (Aziz‐ur‐Rehman et al., 2013; Joshi & Parikh, 2013; Jafari et al., 2017; Kaneria et al., 2016; Salama, 2020).

Anticancer and Cytotoxic Activities

  • Some derivatives of this compound class have been assessed for their cytotoxic effects on cancer cell lines. The studies involve evaluating the inhibitory concentration of the compounds on various cancer cells, which helps in understanding their potential as cancer therapeutic agents. This application is crucial in the field of cancer research for the development of new and effective anticancer drugs (Ghoorbannejad et al., 2021; Adimule et al., 2014).

Liquid Crystalline Properties

  • These compounds have also been studied for their liquid crystalline properties, which are important in various technological applications such as displays and sensors. The presence of specific groups in the molecules influences their mesomorphic (liquid crystal) behavior, which can be harnessed for specialized applications (Abboud et al., 2017).

Nematocidal Activity

  • Novel derivatives of 1,2,4-oxadiazole, which include structural motifs of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, have been synthesized and evaluated for their nematocidal activities. This is indicative of the potential use of these compounds in agricultural applications, particularly in the management of nematode infestations (Liu et al., 2022).

Safety And Hazards

The safety data sheet for 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can be found at Sigma-Aldrich and other sources . It is recommended to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

3-(4-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-12(18-14-11)10-2-1-7-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBDDVSNTYIAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321279
Record name 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

CAS RN

54608-96-7
Record name 54608-96-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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